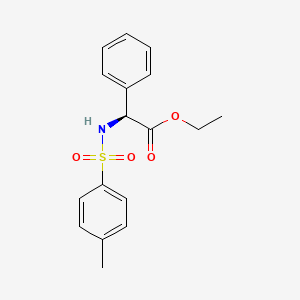
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino and ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
科学的研究の応用
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, altering their activity and leading to the desired biological outcomes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Hydroxyquinoline: A derivative with additional hydroxyl groups, used in various chemical and biological applications.
4-Hydroxyquinoline: Another derivative with unique properties and applications.
Uniqueness
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate stands out due to its specific functional groups and structure, which confer unique chemical and biological properties
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
methyl 2-(6-amino-1-methyl-2-oxoquinolin-3-yl)oxyacetate |
InChI |
InChI=1S/C13H14N2O4/c1-15-10-4-3-9(14)5-8(10)6-11(13(15)17)19-7-12(16)18-2/h3-6H,7,14H2,1-2H3 |
InChIキー |
RMJIHONMBNDSMZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)N)C=C(C1=O)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)

![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)






![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)

